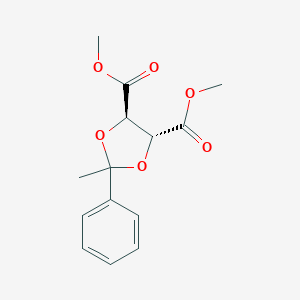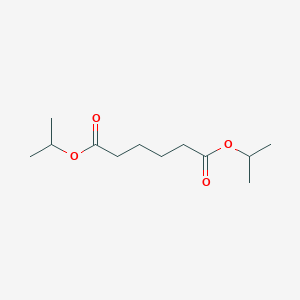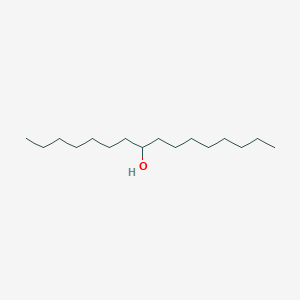
(2R,3R)-2,3-O-(1-Phenylethylidene)-L-tartaric Acid Dimethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tartaric acid esters involves chemical reactions that introduce ester groups into the tartaric acid molecule. A study by Byun and Bittman (1993) describes an economical one-pot synthesis method for producing dimethyl 2,3-O-benzylidene-L-tartrate, a similar ester derivative of tartaric acid, highlighting the efficiency and high yield of such synthetic approaches (Byun & Bittman, 1993).
Molecular Structure Analysis
The molecular structure of tartaric acid esters is characterized by the presence of ester groups attached to the tartaric acid backbone. These modifications influence the molecule's physical and chemical properties. Studies on tartaric acid derivatives, such as those by Gawroński et al. (1997), provide insights into the conformational preferences of these molecules, which are crucial for understanding their reactivity and interactions in various chemical environments (Gawroński et al., 1997).
Chemical Reactions and Properties
Tartaric acid esters participate in various chemical reactions, leveraging their chiral centers for asymmetric synthesis. Zhu et al. (2017) developed a mild, transition-metal-free protocol for the reductive dimerization of α-ketoesters, which can be applied to synthesize 2,3-dialkylated tartaric acid esters, demonstrating the versatility of these compounds in synthetic chemistry (Zhu et al., 2017).
Physical Properties Analysis
The physical properties of tartaric acid esters, such as solubility, melting point, and crystallinity, are influenced by the nature of the ester groups. Zawada et al. (2017) explored the use of tartaric acid derivatives as plasticizers, indicating how esterification can modify the physical properties of the parent compound to suit specific applications (Zawada et al., 2017).
Chemical Properties Analysis
The chemical properties of tartaric acid esters, such as reactivity and stability, are key to their application in synthesis and materials science. For instance, the hydrolytic and enzymatic stability of tartaric acid esters, as studied by Zawada et al. (2017), is essential for their biodegradability and sustainability in green chemistry applications (Zawada et al., 2017).
Propriétés
IUPAC Name |
dimethyl (4R,5R)-2-methyl-2-phenyl-1,3-dioxolane-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O6/c1-14(9-7-5-4-6-8-9)19-10(12(15)17-2)11(20-14)13(16)18-3/h4-8,10-11H,1-3H3/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCUQFGXSPZCK-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;iodide](/img/structure/B33853.png)











